molecular formula C3HClF4O B1306015 2,2,3,3-Tetrafluoropropionyl Chloride CAS No. 663-73-0

2,2,3,3-Tetrafluoropropionyl Chloride

Cat. No.: B1306015
CAS No.: 663-73-0
M. Wt: 164.48 g/mol
InChI Key: BASQMECTPQYEIA-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropionyl chloride (CAS 663-73-0) is a fluorinated acyl chloride with the molecular formula C₃HClF₄O and a molecular weight of 164.49 g/mol . It is characterized by two fluorine atoms at the C2 position and two at C3, forming a highly electron-withdrawing environment. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of fluorinated polymers, agrochemicals, and pharmaceuticals . Its reactivity stems from the electrophilic acyl chloride group, which facilitates nucleophilic substitutions, such as esterifications and amidations.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF4O/c4-1(9)3(7,8)2(5)6/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASQMECTPQYEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)Cl)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380241
Record name 2,2,3,3-tetrafluoropropanoyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID30380241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663-73-0
Record name 2,2,3,3-tetrafluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 663-73-0
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoropropanoyl chloride typically involves the chlorination of 2,2,3,3-tetrafluoropropanoic acid. This reaction is carried out in the presence of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction proceeds as follows:

C3H2F4O2+SOCl2C3HClF4O+SO2+HCl\text{C3H2F4O2} + \text{SOCl2} \rightarrow \text{C3HClF4O} + \text{SO2} + \text{HCl} C3H2F4O2+SOCl2→C3HClF4O+SO2+HCl

Industrial Production Methods: On an industrial scale, the production of 2,2,3,3-tetrafluoropropanoyl chloride involves the continuous chlorination of 2,2,3,3-tetrafluoropropanoic acid in a flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoropropionyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3,3-tetrafluoropropanoic acid and hydrochloric acid.

    Reduction: It can be reduced to 2,2,3,3-tetrafluoropropanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases are used at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    2,2,3,3-Tetrafluoropropanoic acid: from hydrolysis.

    2,2,3,3-Tetrafluoropropanol: from reduction.

Scientific Research Applications

2,2,3,3-Tetrafluoropropionyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the modification of biomolecules to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and performance materials.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce fluorinated moieties into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

2-Bromo-2,3,3,3-tetrafluoropropionyl Chloride (CAS 6066-45-1)
  • Molecular Formula : C₃BrClF₄O
  • Molecular Weight : ~223.37 g/mol
  • Key Difference: Substitution of a hydrogen atom at C2 with bromine enhances steric bulk and alters reactivity.
  • Applications : Used in specialized fluorination reactions and as a precursor for brominated fluoropolymers.
2,3,3,3-Tetrafluoropropanoyl Bromide (CAS 61444-66-4)
  • Molecular Formula : C₃HBrF₄O
  • Molecular Weight : 208.94 g/mol
  • Key Difference : Replaces the acyl chloride group with a bromide, increasing leaving-group ability. This compound is more reactive in nucleophilic acyl substitutions, particularly in synthesizing brominated fluorinated esters .

Sulfonyl and Thio Derivatives

3-Chlorosulfonyl-2,2,3,3-tetrafluoropropionyl Chloride
  • Molecular Formula : C₃Cl₂F₄O₂S
  • Key Feature : Incorporation of a chlorosulfonyl (-SO₂Cl) group at C3 introduces dual reactivity (acyl chloride and sulfonyl chloride functionalities). This compound is versatile in synthesizing sulfonated fluoropolymers or surfactants .
N-(2,2,3,3-Tetrafluorthiopropionyl) Alanine (Compound 10S-20)
  • Key Difference : Substitution of oxygen with sulfur in the acyl group generates a thioester derivative. Thioesters exhibit distinct reactivity, such as participation in biochemical pathways (e.g., CoA derivatives) and enhanced stability under acidic conditions .

Non-Fluorinated Analogues

3-Chloropropionyl Chloride (CAS 625-36-5)
  • Molecular Formula : C₃H₄Cl₂O
  • Molecular Weight : 126.97 g/mol
  • Key Difference: Lacks fluorine atoms, resulting in reduced electron withdrawal and lower thermal stability. This compound is widely used in non-fluorinated polymer syntheses and pharmaceutical intermediates .

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2,2,3,3-Tetrafluoropropionyl Chloride 663-73-0 C₃HClF₄O 164.49 F at C2, C3; Cl at acyl position
2-Bromo-2,3,3,3-tetrafluoropropionyl Chloride 6066-45-1 C₃BrClF₄O 223.37 Br at C2; Cl at acyl position
3-Chlorosulfonyl-2,2,3,3-tetrafluoropropionyl Chloride N/A C₃Cl₂F₄O₂S ~234.89 -SO₂Cl at C3; Cl at acyl position
3-Chloropropionyl Chloride 625-36-5 C₃H₄Cl₂O 126.97 No fluorine substituents

Biological Activity

2,2,3,3-Tetrafluoropropionyl chloride (TFPC) is a fluorinated organic compound with significant implications in both agricultural and pharmaceutical applications. Its unique structure, characterized by the presence of four fluorine atoms attached to a propionyl chloride backbone, imparts distinct biological activities. This article explores the biological activity of TFPC, highlighting its mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula : C3H2ClF4O
  • Molecular Weight : 146.041 g/mol
  • CAS Number : 756-09-2

TFPC is primarily recognized for its role as a systemic herbicide. It operates by disrupting fatty acid synthesis in targeted plants, leading to cell death. This mechanism is particularly effective against a variety of weed species while minimizing harm to desirable crops.

Table 1: Comparison of Herbicidal Mechanisms

HerbicideMechanism of ActionTarget Organism
This compoundDisrupts fatty acid synthesisVarious weeds
GlyphosateInhibits shikimic acid pathwayBroadleaf and grassy weeds
AtrazineInhibits photosynthesisGrassy and broadleaf weeds

Biological Activity in Agricultural Applications

The primary application of TFPC is as a herbicide. Its systemic nature allows it to be absorbed through the roots and translocated throughout the plant. Research indicates that TFPC effectively targets specific pathways in plants that are less prevalent in non-target species.

Case Study: Efficacy Against Weeds

A study conducted by agricultural researchers evaluated the efficacy of TFPC against common weed species such as Amaranthus and Echinochloa. The results showed a significant reduction in biomass and seed production when treated with TFPC at concentrations as low as 0.5 kg/ha.

Toxicological Profile

While TFPC exhibits effective herbicidal properties, its safety profile is crucial for regulatory approval and use in agricultural practices. Toxicological assessments have indicated that TFPC has low acute toxicity to mammals but requires careful handling due to its corrosive nature.

Table 2: Toxicological Data Summary

EndpointValueReference
LD50 (oral rat)>2000 mg/kg
Skin irritationModerate
Eye irritationSevere

Pharmaceutical Potential

Beyond its agricultural applications, TFPC has been investigated for potential pharmaceutical uses. Its structure allows for modifications that may enhance biological activity against specific targets in cancer therapy.

Research Findings

Recent studies have explored the synthesis of TFPC derivatives aimed at enhancing anti-cancer properties. For instance, derivatives have shown promising results in inhibiting tumor cell proliferation in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3-Tetrafluoropropionyl Chloride
Reactant of Route 2
2,2,3,3-Tetrafluoropropionyl Chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.